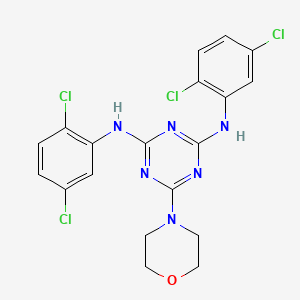
N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes dichlorophenyl groups and a morpholino ring attached to a triazine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,5-dichloroaniline with cyanuric chloride, followed by the introduction of morpholine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction times can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The dichlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The triazine ring can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
科学的研究の応用
N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,4-Diamino-6-chlorotriazine: Another triazine derivative with similar structural features.
2,4-Diamino-6-morpholino-1,3,5-triazine: Shares the morpholino group but lacks the dichlorophenyl groups.
2,4-Diamino-6-phenyl-1,3,5-triazine: Contains a phenyl group instead of dichlorophenyl groups.
Uniqueness
N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is unique due to the presence of both dichlorophenyl and morpholino groups, which confer distinct chemical and biological properties
生物活性
N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazine core substituted with dichlorophenyl groups and a morpholino ring. Its molecular formula is C16H14Cl4N6, with a molecular weight of approximately 450.16 g/mol. The unique structure contributes to its biological properties, particularly in targeting specific cellular pathways.
This compound exhibits its biological effects primarily through the inhibition of key enzymes involved in cell proliferation and survival. It has been shown to interact with:
- Phosphoinositide 3-Kinase (PI3K) : The compound inhibits PI3K signaling pathways that are crucial for cell growth and metabolism.
- Mammalian Target of Rapamycin (mTOR) : It also affects mTOR pathways, which are vital for protein synthesis and cell cycle progression .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity across various cancer cell lines. Notable findings include:
- IC50 Values : The compound demonstrated IC50 values of 0.20 μM against A549 (lung cancer), 1.25 μM against MCF-7 (breast cancer), and 1.03 μM against HeLa (cervical cancer) cell lines .
- Mechanism : The anticancer activity is attributed to the suppression of AKT phosphorylation and subsequent inhibition of downstream signaling pathways involved in tumor growth .
Antimicrobial Activity
The compound has also been investigated for its potential antimicrobial properties. Preliminary studies suggest that it may act against various bacterial strains by disrupting their metabolic processes.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
In vitro Studies : A study assessed the cytotoxic effects on different cancer cell lines using MTT assays. The results indicated significant growth inhibition in treated cells compared to controls.
Cell Line IC50 (μM) A549 0.20 MCF-7 1.25 HeLa 1.03 HepG2 12.21 - Mechanistic Insights : Western blot analyses confirmed that treatment with the compound resulted in decreased levels of phosphorylated AKT and mTOR proteins, indicating effective pathway inhibition .
特性
IUPAC Name |
2-N,4-N-bis(2,5-dichlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl4N6O/c20-11-1-3-13(22)15(9-11)24-17-26-18(25-16-10-12(21)2-4-14(16)23)28-19(27-17)29-5-7-30-8-6-29/h1-4,9-10H,5-8H2,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGFVSAIUHSOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=C(C=CC(=C3)Cl)Cl)NC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














